molecular formula C48H56N6O8 B12395664 Hcv-IN-41

Hcv-IN-41

Cat. No.: B12395664
M. Wt: 845.0 g/mol
InChI Key: FWJBNDKGIKJDPE-ATUXXYJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Hcv-IN-41 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Hcv-IN-41 has a wide range of scientific research applications, including:

Mechanism of Action

Hcv-IN-41 exerts its effects by inhibiting the replication of HCV RNA. It targets specific molecular pathways involved in the replication process, thereby reducing the viral load in infected cells. The compound has shown high potency against multiple HCV genotypes, making it a versatile inhibitor .

Comparison with Similar Compounds

Properties

Molecular Formula

C48H56N6O8

Molecular Weight

845.0 g/mol

IUPAC Name

2-methylpropyl N-[(1R)-2-[(2S)-2-[[4-[4-[[(2S)-1-[(2R)-2-(2-methylpropoxycarbonylamino)-2-phenylacetyl]pyrrolidine-2-carbonyl]amino]phenyl]phenyl]carbamoyl]pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate

InChI

InChI=1S/C48H56N6O8/c1-31(2)29-61-47(59)51-41(35-13-7-5-8-14-35)45(57)53-27-11-17-39(53)43(55)49-37-23-19-33(20-24-37)34-21-25-38(26-22-34)50-44(56)40-18-12-28-54(40)46(58)42(36-15-9-6-10-16-36)52-48(60)62-30-32(3)4/h5-10,13-16,19-26,31-32,39-42H,11-12,17-18,27-30H2,1-4H3,(H,49,55)(H,50,56)(H,51,59)(H,52,60)/t39-,40-,41+,42+/m0/s1

InChI Key

FWJBNDKGIKJDPE-ATUXXYJQSA-N

Isomeric SMILES

CC(C)COC(=O)N[C@H](C1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](C6=CC=CC=C6)NC(=O)OCC(C)C

Canonical SMILES

CC(C)COC(=O)NC(C1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5CCCN5C(=O)C(C6=CC=CC=C6)NC(=O)OCC(C)C

Origin of Product

United States

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